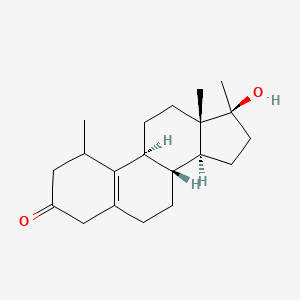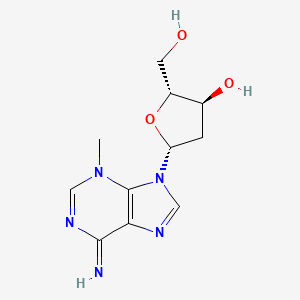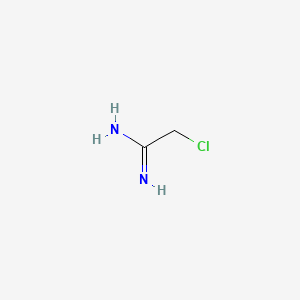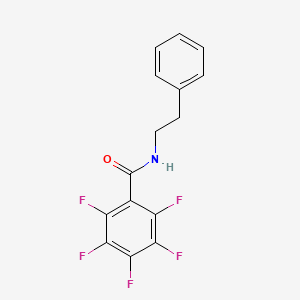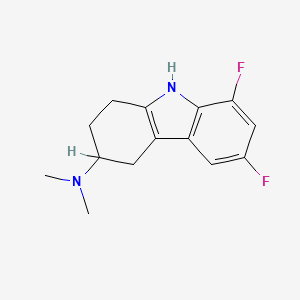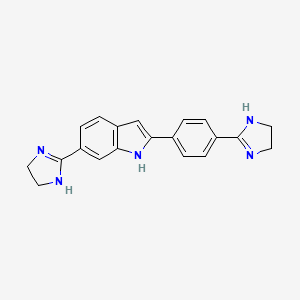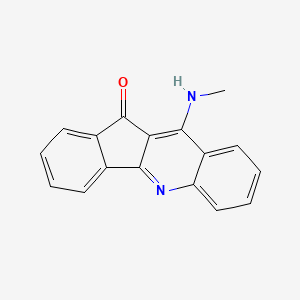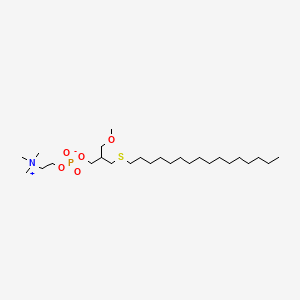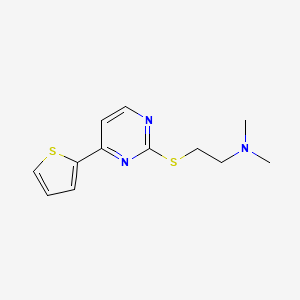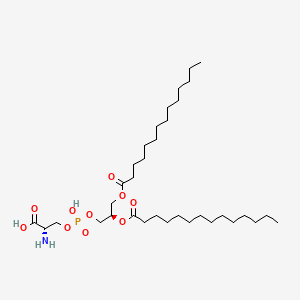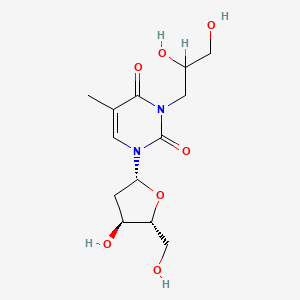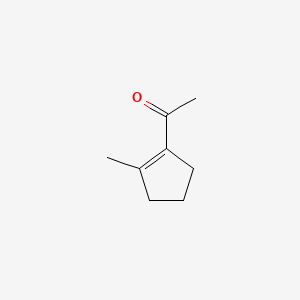
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
Vue d'ensemble
Description
“Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” is a chemical compound with the molecular formula C8H12O . It is also known by other names such as “1-(2-Methyl-2-cyclopenten-1-yl)ethanone” and "Ketone, methyl 2-methyl-2-cyclopenten-1-yl" .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” consists of a cyclopentene ring with a methyl group and an ethanone group attached . The exact structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis
“Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-” has a molecular weight of 124.18 . It has a density of 0.9542 g/cm3 . The boiling point of this compound is 189 °C .Applications De Recherche Scientifique
Photochemistry and Crystal Structures
Ethanone derivatives like 1-(4-fluorophenyl)-2-(tricyclo[3.3.1.13,7]dec-1-yl)ethanone and related compounds have been studied for their photochemistry and crystal structures. These compounds adopt similar conformations, which are significant in understanding their photochemical reactions. Although some of these compounds are photostable in solid state, their reactivity and stability under different conditions have been a subject of research (Fu, Scheffer, Trotter, & Yang, 1998).
Anticandidal Activity and Cytotoxicity
Derivatives of Ethanone like 2-[(1-methyl-1H-tetrazole-5-yl)thio]-1-(phenyl)ethanone have been synthesized and analyzed for their anticandidal activity and cytotoxic effects. Some of these compounds exhibit potent anticandidal agents with weak cytotoxicities, indicating potential for medical applications in treating candidal infections (Kaplancıklı et al., 2014).
Cholinesterase Enzymes Inhibitory Activity
Compounds like 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone have been studied for their inhibitory activity against cholinesterase enzymes. These compounds demonstrate notable inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases where cholinesterase inhibitors are relevant (Mehdi et al., 2013).
Catalytic Behavior in Ethylene Reactivity
Ethanone derivatives have been utilized in the synthesis of NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes exhibit catalytic activities for ethylene reactivity, including oligomerization and polymerization. This highlights the importance of ethanone derivatives in industrial applications, particularly in the field of polymer chemistry (Sun et al., 2007).
Vibrational and UV/Vis Spectroscopic Analysis
Ethanone derivatives such as 1-(3-methylthiophen-2-yl)ethanone have been analyzed using density functional theory (DFT). Studies include vibrational and electronic properties, providing insights into the stability of the molecule, hyper conjugative interactions, charge delocalization, and reactivity descriptors. Such analyses are crucial in material science and molecular engineering (Rao et al., 2018).
Propriétés
IUPAC Name |
1-(2-methylcyclopenten-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-4-3-5-8(6)7(2)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDURLXYBKGWETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80185566 | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
CAS RN |
3168-90-9 | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003168909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80185566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



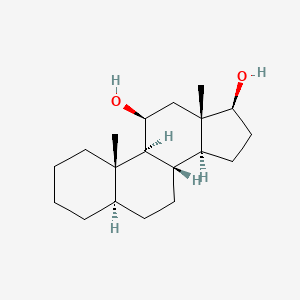
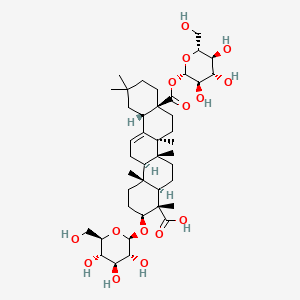
![(2-Amino-3-phenyl-bicyclo[2.2.1]hept-2-YL)-phenyl-methanone](/img/structure/B1221559.png)
